methyl2-(5-amino-1H-indol-3-yl)acetatehydrochloride
Description
Methyl 2-(5-amino-1H-indol-3-yl)acetate hydrochloride is a synthetic indole derivative characterized by a 5-amino substitution on the indole ring and a methyl ester group at the α-position of the acetic acid side chain. Its molecular formula is C₁₁H₁₃ClN₂O₂, with a molecular weight of 240.69 g/mol and a CAS registry number EN300-27701048 (Enamine Ltd) . The compound’s structure combines functional groups critical for bioactivity, including the amino group (electron-donating) and the ester moiety, which may influence solubility and metabolic stability.
Properties
IUPAC Name |
methyl 2-(5-amino-1H-indol-3-yl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10;/h2-3,5-6,13H,4,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCWQRQJNJXOPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-amino-1H-indol-3-yl)acetate hydrochloride typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 5-aminoindole with methyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) or silver carbonate (Ag2CO3). The reaction is usually carried out at ambient temperature to avoid isomerization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-amino-1H-indol-3-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the indole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
Biological Activities
Antiviral Properties
Research indicates that methyl 2-(5-amino-1H-indol-3-yl)acetate hydrochloride exhibits significant antiviral activity. It has been shown to inhibit viral replication by interacting with specific receptors and enzymes involved in the viral life cycle. This mechanism makes it a candidate for further development as an antiviral agent against various viral infections.
Anticancer Effects
The compound has demonstrated promising anticancer properties, particularly in inducing apoptosis in cancer cells. Studies have shown that it can inhibit the growth of several cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer). The mechanism involves the modulation of metabolic pathways critical for cancer cell survival, such as the inhibition of monocarboxylate transporters (MCTs), which are essential for lactate and pyruvate transport in cancer cells .
Antimicrobial Activity
Methyl 2-(5-amino-1H-indol-3-yl)acetate hydrochloride has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent .
Synthesis and Production
The synthesis of methyl 2-(5-amino-1H-indol-3-yl)acetate hydrochloride typically involves multi-step chemical reactions, including the formation of the indole ring followed by acetylation and hydrochloride salt formation. Continuous flow reactors are often used in industrial settings to enhance efficiency and yield during production.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the effects of methyl 2-(5-amino-1H-indol-3-yl)acetate hydrochloride on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability, attributed to its ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Antiviral Testing
In another investigation, the compound was tested against several strains of influenza virus. The findings revealed that it effectively inhibited viral replication at low concentrations, suggesting its potential as a therapeutic agent for treating influenza infections.
Mechanism of Action
The mechanism of action of methyl 2-(5-amino-1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substitution Patterns and Functional Groups
The following table summarizes key structural differences between methyl 2-(5-amino-1H-indol-3-yl)acetate hydrochloride and related indole derivatives:
Key Observations:
- Substituent Effects: The 5-amino group in the target compound distinguishes it from analogs with halogens (e.g., bromo in ) or methoxy groups. Ester vs. Acid: The methyl ester in the target compound improves lipophilicity compared to the carboxylic acid derivative (CAS 52531-20-1) . Stereochemistry: The (S)-ethyl ester analog (CAS 1706432-31-6) highlights the role of chirality in pharmacological activity, though data on enantiomer-specific effects are absent in the evidence .
Physicochemical Data:
Biological Activity
Methyl 2-(5-amino-1H-indol-3-yl)acetate hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Methyl 2-(5-amino-1H-indol-3-yl)acetate hydrochloride features an indole core with an amino group at the 5-position and an acetate moiety. This unique substitution pattern contributes to its biological properties. The compound has been synthesized and characterized for various applications, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound can bind to various receptors, modulating their activity and influencing cellular processes.
- Inhibition of Cell Proliferation : Studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis.
- Antimicrobial Activity : It demonstrates antimicrobial properties against both bacterial and fungal pathogens, potentially through disruption of cellular integrity or interference with metabolic pathways.
Antimicrobial Activity
Recent studies have shown that methyl 2-(5-amino-1H-indol-3-yl)acetate hydrochloride exhibits promising antimicrobial activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus (MRSA) | ≤ 0.25 µg/mL | Not specified |
| Escherichia coli | Varies, generally sensitive | Not specified |
| Candida albicans | Moderate sensitivity | Not specified |
These findings suggest that the compound may be effective against resistant strains of bacteria, including MRSA, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
In addition to its antimicrobial properties, methyl 2-(5-amino-1H-indol-3-yl)acetate hydrochloride has been evaluated for anticancer potential:
- Cell Lines Tested : The compound has shown effectiveness against various cancer cell lines, including HeLa, MCF-7, and HT-29.
- Mechanism : The anticancer effects are believed to involve cell cycle arrest and induction of apoptosis. For instance, one study reported that certain derivatives exhibited IC50 values as low as 0.34 µM against MCF-7 cells, indicating potent antiproliferative activity .
Case Studies
Several studies have highlighted the biological activities of methyl 2-(5-amino-1H-indol-3-yl)acetate hydrochloride:
- Antimicrobial Screening : A library screening revealed that compounds similar to methyl 2-(5-amino-1H-indol-3-yl)acetate hydrochloride displayed significant anti-MRSA activity with MIC values as low as 0.25 µg/mL .
- Cytotoxicity Assessment : In vitro evaluations against human embryonic kidney cells (HEK293) showed low cytotoxicity for several derivatives, supporting their potential therapeutic applications without significant adverse effects .
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the indole ring can enhance antibacterial activity. For example, halogen substitutions at specific positions have been associated with increased potency against MRSA .
Q & A
Q. What are the standard synthetic routes for methyl 2-(5-amino-1H-indol-3-yl)acetate hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically begins with 5-aminoindole as the core scaffold. Key steps include:
- Acylation : Reacting 5-aminoindole with methyl bromoacetate in the presence of a base (e.g., NaH or K₂CO₃) to form the ester linkage .
- Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol or methanol) under controlled pH to precipitate the hydrochloride salt .
- Optimization : Yield and purity depend on reaction temperature (60–80°C), solvent choice (DMF or THF), and stoichiometric ratios (1:1.2 for indole:bromoacetate) .
Q. How is this compound characterized structurally, and what analytical techniques are essential for confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm indole ring substitution (e.g., 5-amino group at δ 6.8–7.2 ppm) and acetate methyl ester resonance (δ 3.6–3.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 253.08 for C₁₁H₁₃ClN₂O₂) .
- X-ray Crystallography : For unambiguous confirmation of 3D structure, though limited by crystallizability of hydrochloride salts .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Enzyme Inhibition : Potential inhibition of cytochrome P450 isoforms (e.g., CYP1A2) validated via fluorometric assays using recombinant enzymes and probe substrates (e.g., ethoxyresorufin) .
- Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli show moderate activity (MIC 50–100 µg/mL), comparable to fluoro- and bromo-substituted analogs .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s CYP1A2 inhibition potency across different assay systems?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., microsomal vs. recombinant enzyme systems). Mitigation strategies include:
- Kinetic Studies : Determine Kᵢ values under standardized conditions (pH 7.4, 37°C) to compare competitive/non-competitive inhibition .
- Metabolite Interference : Use LC-MS/MS to rule out interference from degradation products or metabolites .
- Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to CYP1A2’s active site vs. allosteric pockets .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Selection : Hydrochloride salts improve aqueous solubility (e.g., 2.3 mg/mL in PBS) but may require co-solvents (e.g., DMSO <5% v/v) for dosing .
- Prodrug Design : Ester hydrolysis to the free acid (2-(5-aminoindol-3-yl)acetic acid) enhances permeability in Caco-2 cell models .
- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles increases plasma half-life in rodent models by 3-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
